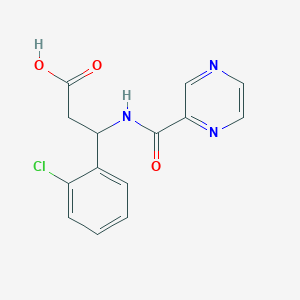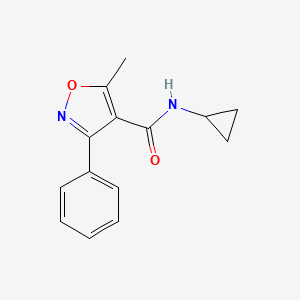
2-methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: 2-Methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. Compared to other oxadiazoles, it may exhibit distinct pharmacological properties and enhanced stability under certain conditions .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-12-10(13-17-6)7-3-4-8(11(14)15)9(5-7)16-2/h3-5H,1-2H3,(H,14,15) |
InChI Key |
VBUSXAGDPKWPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)






![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)


![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)

![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)

